

Technisches Support-Center: Reinigung von rohem 1,2-Diphenylhydrazin durch Umkristallisation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Diphenylhydrazine

Cat. No.: B7769752

[Get Quote](#)

Verfasst von: Senior Application Scientist

Dieses Dokument dient als maßgebliche Anleitung zur Fehlerbehebung und als FAQ-Ressource für die Reinigung von 1,2-Diphenylhydrazin mittels Umkristallisation. Der Schwerpunkt liegt auf der Bereitstellung von praxisnahen Einblicken und der Erklärung der zugrunde liegenden wissenschaftlichen Prinzipien, um eine erfolgreiche Reinigung zu gewährleisten.

Abschnitt 1: FAQs und grundlegendes Wissen

Dieser Abschnitt behandelt grundlegende Fragen zur Vorbereitung Ihres Experiments. Das Verständnis dieser Kernkonzepte ist entscheidend, um häufige Fallstricke zu vermeiden.

F: Was ist 1,2-Diphenylhydrazin und warum ist seine Reinheit entscheidend?

A: 1,2-Diphenylhydrazin, auch bekannt als Hydrazobenzol, ist eine wichtige chemische Zwischenstufe, die insbesondere bei der Herstellung von Pharmazeutika und Farbstoffen verwendet wird.^{[1][2]} Seine Reinheit ist von größter Bedeutung, da Verunreinigungen die nachfolgenden Reaktionsausbeuten, die Produktwirksamkeit und das Sicherheitsprofil beeinträchtigen können. Die häufigste Verunreinigung ist Azobenzol, das Oxidationsprodukt von 1,2-Diphenylhydrazin, das sich bei Kontakt mit Luft bilden kann.^{[1][3][4]}

F: Welche kritischen Eigenschaften von 1,2-Diphenylhydrazin müssen bei der Umkristallisation beachtet werden?

A: Das Verständnis der physikalisch-chemischen Eigenschaften von 1,2-Diphenylhydrazin ist der Schlüssel zur Entwicklung eines robusten Reinigungsprotokolls. Die bemerkenswerteste Eigenschaft ist seine Empfindlichkeit gegenüber Luftoxidation, die zu einer Verfärbung des Produkts von weiß/cremefarben zu gelb oder orange führt, was auf die Bildung von Azobenzol hindeutet.[3][4][5]

Tabelle 1: Physikalische Eigenschaften von 1,2-Diphenylhydrazin

Eigenschaft	Wert	Quelle(n)
Erscheinungsbild	Weißer bis gelblicher oder oranger kristalliner Feststoff	[3][6]
Schmelzpunkt	123-126 °C	[7][8]
Stabilität	Oxidiert an der Luft; zersetzt sich in sauren Lösungen	[3][4][7]

| Wasserlöslichkeit | Sehr gering (ca. 67 mg/L bei 20°C) |[9][10] |

F: Wie wähle ich das beste Lösungsmittel für die Umkristallisation von 1,2-Diphenylhydrazin aus?

A: Die Auswahl des Lösungsmittels ist der wichtigste Schritt bei der Umkristallisation.[11] Ein ideales Lösungsmittel sollte das 1,2-Diphenylhydrazin bei erhöhter Temperatur gut lösen, bei Raumtemperatur oder darunter jedoch nur schlecht.[11][12] Dies gewährleistet eine maximale Rückgewinnung von reinen Kristallen beim Abkühlen. Ethanol wird aufgrund seines günstigen Löslichkeitsprofils und seines relativ niedrigen Siedepunkts, der eine einfache Entfernung ermöglicht, häufig empfohlen.

Tabelle 2: Löslichkeit von 1,2-Diphenylhydrazin in gängigen Lösungsmitteln

Lösungsmittel	Löslichkeit	Begründung für die Eignung	Quelle(n)
Ethanol	Sehr gut löslich (heiß), mäßig löslich (kalt)	Ausgezeichneter Kandidat. Ermöglicht eine gute Auflösung im heißen Zustand und eine effektive Kristallisation im kalten Zustand.	[7] [9] [10]
Benzol	Geringfügig löslich	Kann funktionieren, aber die hohe Toxizität macht es weniger wünschenswert.	[9]
Wasser	Praktisch unlöslich	Ungeeignet für die Einzel-Lösungsmittel-Umkristallisation.	[9] [10]

| Hexan / Petrolether | Geringe Löslichkeit | Nützlich als Anti-Lösungsmittel oder zum Waschen, aber nicht als primäres Lösungsmittel. [\[4\]](#) |

Basierend auf diesen Daten ist heißes Ethanol das empfohlene Lösungsmittel für dieses Verfahren.

F: Was sind die Hauptsicherheitsbedenken beim Umgang mit 1,2-Diphenylhydrazin?

A: 1,2-Diphenylhydrazin ist eine gefährliche Substanz und muss mit äußerster Vorsicht behandelt werden. Es wird als wahrscheinliches menschliches Karzinogen (Gruppe B2) eingestuft.[\[2\]](#)[\[13\]](#)

- Exposition: Vermeiden Sie das Einatmen von Staub und den Kontakt mit Haut und Augen.[\[6\]](#)
Führen Sie alle Manipulationen in einem gut belüfteten Abzug durch.

- Persönliche Schutzausrüstung (PSA): Tragen Sie immer geeignete PSA, einschließlich Schutzhandschuhe, Schutzbrille und Laborkittel.
- Handhabung: Es ist luftempfindlich und sollte idealerweise unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) gehandhabt werden, um die Oxidation zu minimieren.
- Entsorgung: Entsorgen Sie Abfälle gemäß den institutionellen und behördlichen Vorschriften für krebserregende Materialien.

Abschnitt 2: Detailliertes Versuchsprotokoll

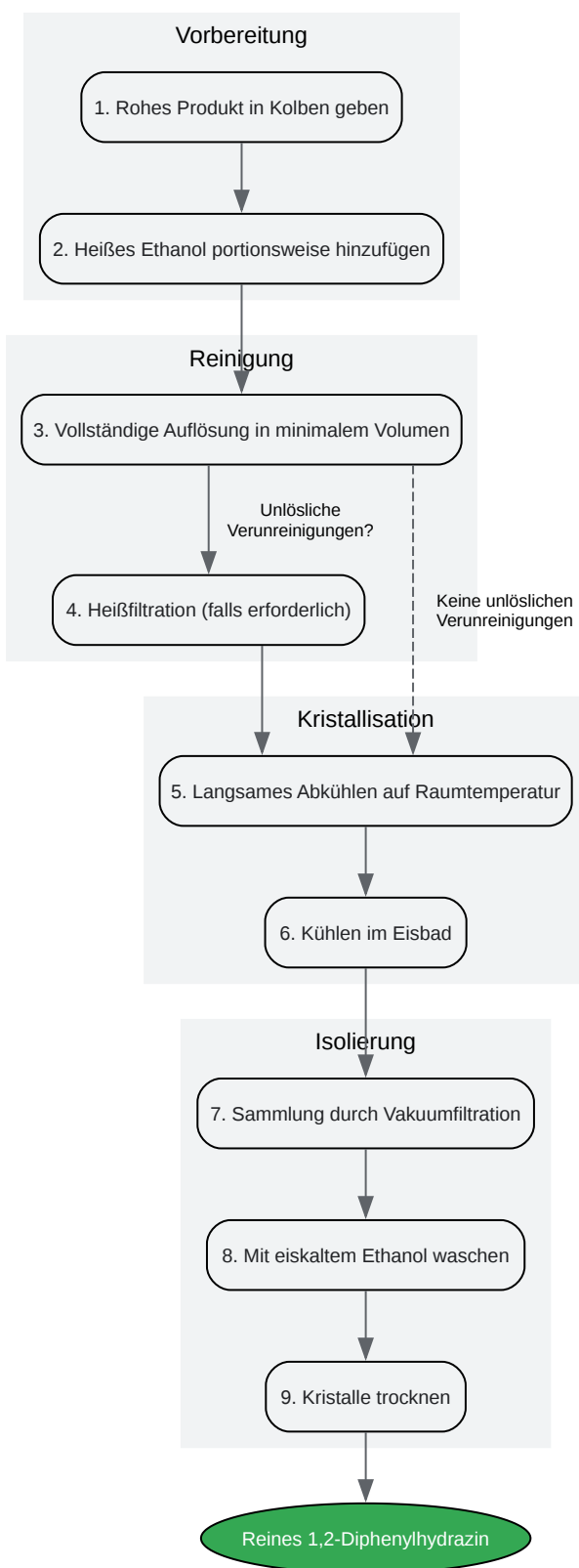
Dieses Protokoll beschreibt ein validiertes Verfahren zur Umkristallisation von 1,2-Diphenylhydrazin unter Verwendung von Ethanol.

Schritt-für-Schritt-Methodik

- Auflösung: Geben Sie das rohe 1,2-Diphenylhydrazin in einen Erlenmeyerkolben. Fügen Sie unter Rühren oder Schwenken die minimale Menge an heißem Ethanol hinzu, die erforderlich ist, um den Feststoff vollständig aufzulösen.[\[14\]](#)[\[15\]](#) Experten-Tipp: Fügen Sie das Lösungsmittel portionsweise nahe am Siedepunkt hinzu, um eine Übersättigung zu vermeiden, die die Ausbeute verringern würde.[\[15\]](#)
- Heißfiltration (optional): Wenn unlösliche Verunreinigungen vorhanden sind, führen Sie eine Heißfiltration durch einen geriffelten Filterpapier in einen vorgewärmten Kolben durch, um ein vorzeitiges Auskristallisieren zu verhindern.[\[16\]](#)[\[17\]](#) Wenn die Lösung gefärbt ist (was auf eine Oxidation hindeutet), fügen Sie eine Spatelspitze Aktivkohle hinzu, kochen Sie die Lösung kurz auf und filtrieren Sie sie dann heiß, um die gefärbten Verunreinigungen zu entfernen.[\[18\]](#)
- Abkühlen und Kristallisation: Decken Sie den Kolben mit einem Uhrglas ab und lassen Sie die Lösung langsam und ungestört auf Raumtemperatur abkühlen.[\[14\]](#)[\[16\]](#) Eine langsame Abkühlung ist entscheidend für die Bildung großer, reiner Kristalle, da Verunreinigungen in der Lösung (dem Mutterlaugensud) verbleiben.[\[19\]](#)
- Maximierung der Ausbeute: Sobald die Lösung Raumtemperatur erreicht hat und die Kristallbildung abgeschlossen zu sein scheint, stellen Sie den Kolben für weitere 15-30

Minuten in ein Eisbad, um die Kristallisation zu vervollständigen und die Ausbeute zu maximieren.[\[14\]](#)[\[17\]](#)

- Sammlung der Kristalle: Sammeln Sie die Kristalle durch Vakuumfiltration mit einem Büchner-Trichter.[\[16\]](#)[\[17\]](#)
- Waschen: Waschen Sie die Kristalle im Trichter mit einer kleinen Menge eiskaltem Ethanol, um anhaftende lösliche Verunreinigungen zu entfernen.[\[15\]](#) Vorsicht: Die Verwendung von zu viel Wasch-Lösungsmittel oder von nicht gekühltem Lösungsmittel löst einen Teil Ihres Produkts wieder auf und verringert die Ausbeute.[\[15\]](#)
- Trocknen: Lassen Sie die Kristalle auf dem Filter trocknen, indem Sie einige Minuten lang Luft durch sie ziehen. Übertragen Sie dann den reinen Feststoff auf ein Uhrglas und lassen Sie ihn an der Luft trocknen oder trocknen Sie ihn in einem Vakuumexsikkator bis zur Gewichtskonstanz.



[Click to download full resolution via product page](#)

Bildunterschrift: Workflow für die Umkristallisation von 1,2-Diphenylhydrazin.

Abschnitt 3: Anleitung zur Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Experiments auftreten können, und bietet gezielte Lösungen.

F: Problem: Mein Produkt löst sich auch in siedendem Ethanol nicht vollständig auf.

A:

- Wahrscheinliche Ursache 1: Unzureichendes Lösungsmittel. Dies ist das häufigste Problem. Möglicherweise haben Sie nicht genug heißes Ethanol hinzugefügt, um eine gesättigte Lösung zu erzeugen.
 - Lösung: Fügen Sie kleine Mengen zusätzlichen siedenden Ethanols hinzu, bis sich der Feststoff gerade auflöst.[\[14\]](#) Vermeiden Sie einen großen Überschuss, da dies die Ausbeute drastisch reduziert.[\[15\]](#)[\[20\]](#)
- Wahrscheinliche Ursache 2: Unlösliche Verunreinigungen. Ihr Rohmaterial kann Verunreinigungen enthalten, die in Ethanol unlöslich sind.
 - Lösung: Wenn nach Zugabe einer angemessenen Menge heißen Lösungsmittels noch Feststoff vorhanden ist, führen Sie eine Heißfiltration durch, um diese Verunreinigungen zu entfernen, bevor Sie mit dem Abkühlschritt fortfahren.[\[17\]](#)

F: Problem: Nach dem Abkühlen, auch im Eisbad, bilden sich keine Kristalle.

A:

- Wahrscheinliche Ursache 1: Zu viel Lösungsmittel verwendet. Die Lösung ist zu verdünnt (nicht übersättigt), als dass eine Kristallisation stattfinden könnte.[\[19\]](#)[\[20\]](#)
 - Lösung: Erhitzen Sie die Lösung erneut, um einen Teil des Ethanols abzdampfen und das Volumen zu reduzieren, wodurch die Lösung konzentriert wird.[\[14\]](#)[\[20\]](#) Lassen Sie sie dann erneut langsam abkühlen.

- Wahrscheinliche Ursache 2: Übersättigung. Die Lösung ist übersättigt, aber es fehlt ein Keimbildungszentrum, um das Kristallwachstum zu initiieren.[15][20]
 - Lösung 1 (Kratzen): Kratzen Sie mit einem Glasstab an der Innenseite des Kolbens an der Grenzfläche zwischen Lösung und Luft.[14][20] Die mikroskopisch kleinen Kratzer im Glas können als Keimbildungsstellen dienen.
 - Lösung 2 (Impfkristall): Geben Sie einen winzigen Kristall Ihres Rohmaterials ("Impfkristall") in die Lösung, um die Kristallisation einzuleiten.[19]

F: Problem: Anstelle von Kristallen bildet sich ein Öl ("Oiling out").

A:

- Wahrscheinliche Ursache 1: Die Lösung wird zu schnell abgekühlt. Wenn die Sättigungstemperatur des gelösten Stoffes über seinem Schmelzpunkt liegt, kann er als geschmolzene Flüssigkeit anstatt als fester Kristall ausfallen. Dies geschieht oft bei stark verunreinigten Proben oder bei zu schnellem Abkühlen.[16][20]
 - Lösung: Erhitzen Sie die Mischung erneut, bis das Öl wieder gelöst ist. Fügen Sie eine kleine Menge zusätzliches heißes Ethanol hinzu, um die Sättigungstemperatur zu senken. Lassen Sie die Lösung dann viel langsamer abkühlen, eventuell indem Sie den Kolben in einem warmen Wasserbad isolieren, das langsam abkühlt.[20]
- Wahrscheinliche Ursache 2: Ungeeignetes Lösungsmittel. Das Lösungsmittel ist möglicherweise zu unpolar für Ihren speziellen Verunreinigungsprofil.
 - Lösung: Wenn das Problem weiterhin besteht, müssen Sie das Lösungsmittel möglicherweise verdampfen, das Rohmaterial zurückgewinnen und die Umkristallisation mit einem anderen Lösungsmittelsystem (z. B. einer Mischung aus Ethanol und Wasser) erneut versuchen.[20]

F: Problem: Das umkristallisierte Produkt ist immer noch gelb oder orange.

A:

- Wahrscheinliche Ursache: Vorhandensein des Oxidationsprodukts Azobenzol. 1,2-Diphenylhydrazin oxidiert leicht an der Luft, insbesondere bei Erwärmung.[1][3] Azobenzol ist eine intensiv gefärbte Verunreinigung.
 - Lösung 1 (Aktivkohle): Wiederholen Sie die Umkristallisation. Nachdem Sie den Feststoff in heißem Ethanol gelöst haben, fügen Sie eine kleine Menge Aktivkohle hinzu, um die gefärbten Verunreinigungen zu adsorbieren. Kochen Sie die Mischung 1-2 Minuten lang und führen Sie dann eine Heißfiltration durch, um die Kohle zu entfernen, bevor Sie sie abkühlen lassen.[18]
 - Lösung 2 (Inerte Atmosphäre): Führen Sie für zukünftige Versuche die Umkristallisation unter einer inerten Atmosphäre (N₂ oder Ar) durch, um die Exposition gegenüber Sauerstoff zu minimieren.

F: Problem: Die Endausbeute ist sehr gering (<50%).

A:

- Wahrscheinliche Ursache 1: Zu viel Lösungsmittel wurde im ersten Schritt verwendet. Dies ist die häufigste Ursache für eine geringe Ausbeute.[19] Ein erheblicher Teil Ihres Produkts bleibt im Mutterlaugensud gelöst.
 - Lösung: Konzentrieren Sie den Filtrat (Mutterlaugensud) durch Abdampfen eines Teils des Lösungsmittels und kühlen Sie ihn ab, um eine zweite Kristallcharge ("zweite Ernte") zu erhalten. Beachten Sie, dass diese zweite Ernte möglicherweise weniger rein ist als die erste.
- Wahrscheinliche Ursache 2: Vorzeitige Kristallisation während der Heißfiltration. Das Produkt kristallisierte auf dem Filterpapier aus.
 - Lösung: Stellen Sie sicher, dass Trichter und Auffangkolben vorgewärmt sind und dass Sie das Lösungsmittel während des gesamten Prozesses am oder nahe am Siedepunkt halten.[16]
- Wahrscheinliche Ursache 3: Übermäßiges Waschen der Kristalle. Zu viel oder zu warmes Wasch-Lösungsmittel hat einen erheblichen Teil Ihres Produkts weggespült.

- Lösung: Verwenden Sie immer die minimale Menge an eiskaltem Lösungsmittel zum Waschen.^[15]



[Click to download full resolution via product page](#)

Bildunterschrift: Logikdiagramm zur Fehlerbehebung bei der Umkristallisation.

Referenzen

- National Center for Biotechnology Information. (2020). Toxicological Profile for **1,2-Diphenylhydrazine**. Agency for Toxic Substances and Disease Registry (US). [\[Link\]](#)
- Solubility of Things. **1,2-Diphenylhydrazine**. [\[Link\]](#)
- University of California, Los Angeles. Recrystallization - Single Solvent. OChem Online. [\[Link\]](#)
- Agency for Toxic Substances and Disease Registry (US). (2020). Toxicological Profile for **1,2-Diphenylhydrazine**. [\[Link\]](#)
- University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [\[Link\]](#)
- University of Colorado Boulder. Recrystallization. Organic Chemistry Laboratory Manual. [\[Link\]](#)
- California State University, Stanislaus. Recrystallization. [\[Link\]](#)
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [\[Link\]](#)
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: **1,2-Diphenylhydrazine**. [\[Link\]](#)
- ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. [\[Link\]](#)
- ACS Omega. (2020). Oxidative Dehydrogenation of Hydrazobenzenes toward Azo Compounds Catalyzed by tert-Butyl Nitrite in EtOH. [\[Link\]](#)
- LookChem. **1,2-Diphenylhydrazine**. [\[Link\]](#)

- ElectronicsAndBooks. Oxidation of Substituted Hydrazines by Superoxide Ion: The Initiation Step for the Autoxidation of **1,2-Diphenylhydrazine**. [[Link](#)]
- The Journal of Organic Chemistry. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. [[Link](#)]
- Water Quality Australia. **1,2-Diphenylhydrazine** in freshwater and marine water. [[Link](#)]
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [[Link](#)]
- U.S. Environmental Protection Agency. **1,2-Diphenylhydrazine**. [[Link](#)]
- University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [[Link](#)]
- University of Toronto Scarborough. Experiment 2: Recrystallization. [[Link](#)]
- Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. RSC Education. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. epa.gov [epa.gov]
- 3. 1,2-DIPHENYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 1,2-Diphenylhydrazine CAS#: 122-66-7 [m.chemicalbook.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. nj.gov [nj.gov]
- 7. 1,2-Diphenylhydrazine | 122-66-7 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]
- 9. Table 4-2, Physical and Chemical Properties of 1,2-Diphenylhydrazine - Toxicological Profile for 1,2-Diphenylhydrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. edu.rsc.org [edu.rsc.org]
- 12. mt.com [mt.com]
- 13. echemi.com [echemi.com]
- 14. chem.ualberta.ca [chem.ualberta.ca]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. athabascau.ca [athabascau.ca]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- To cite this document: BenchChem. [Technisches Support-Center: Reinigung von rohem 1,2-Diphenylhydrazin durch Umkristallisation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7769752#purification-of-crude-1-2-diphenylhydrazine-by-recrystallization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com